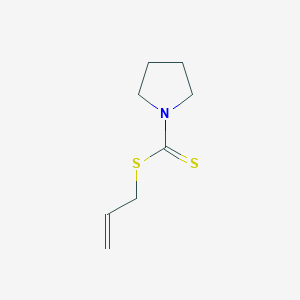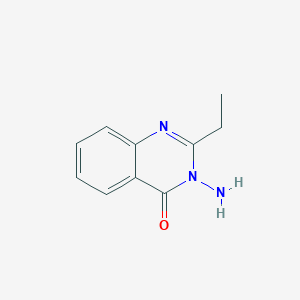
3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid derivatives involves multiple steps, including the novel and efficient routes highlighted in recent studies. For example, a simple and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been devised, showing the versatility of pyrazole bromide intermediates in generating these compounds in good yield through selective reactions (Bobko et al., 2012). Additionally, the synthesis of related pyrazolo derivatives with different functional groups has been reported, demonstrating the chemical flexibility and utility of the tert-butyl pyrazole framework (Zhang et al., 2022).
Molecular Structure Analysis
Studies on the molecular structure of pyrazole derivatives, including 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, reveal complex hydrogen-bonded networks and crystal packing. For instance, hydrogen-bonded chains and supramolecular assemblies have been observed, indicating the significance of hydrogen bonding in determining the structural characteristics of these compounds (Abonía et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid derivatives involves interactions with various reagents, leading to a plethora of chemical transformations. These compounds participate in reactions that yield new pyrazole-based molecules with potential applications in different domains. For example, the reactivity towards electrophiles and nucleophiles has been explored, showcasing the versatility of these pyrazole derivatives in organic synthesis (Grotjahn et al., 2002).
Aplicaciones Científicas De Investigación
Molecular Structures and Hydrogen Bonding
Hydrogen-bonded Structures : Research has shown that derivatives of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid form various hydrogen-bonded structures. These include chains formed by C-H...N hydrogen bonds and tetramolecular aggregates linked by a combination of C-H...N and C-H...O hydrogen bonds (Abonía et al., 2007).
Supramolecular Structures : Another study focused on the hydrogen-bonded supramolecular structures of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles. These structures exhibited a range of architectures, from chains to sheets, influenced by different hydrogen-bonding patterns (Castillo et al., 2009).
Chemical Synthesis and Modification
Multigram Synthesis : The compound has been used in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, indicating its utility in large-scale chemical production (Iminov et al., 2015).
Synthesis of N-substituted Carboxylates : Researchers synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, exploring their potential as nonlinear optical materials (Chandrakantha et al., 2013).
Ugi Reaction Utility : The compound has been shown to be useful in the Ugi reaction for the preparation of dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating its versatility in organic synthesis (Nikulnikov et al., 2009).
Supramolecular Assemblies
Formation with Benzene-1,3,5-tricarboxylic Acid : Studies have shown the formation of different supramolecular assemblies when combined with benzene-1,3,5-tricarboxylic acid, indicating potential applications in crystal engineering (Singh et al., 2015).
Versatile Intermediate Synthesis : It has been used as a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing its adaptability in chemical synthesis (Bobko et al., 2012).
Propiedades
IUPAC Name |
5-tert-butyl-2-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)12-9-11(13(17)18)16(15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAMNOJMPNSKGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346328 |
Source


|
| Record name | 3-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
93045-47-7 |
Source


|
| Record name | 3-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)











